Cas no 2566-23-6 (N-Benzoyl-L-tyrosine)

N-Benzoyl-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a benzoyl group attached to the amino functionality. This modification enhances its utility in peptide synthesis and biochemical research, where it serves as a protected tyrosine analog. The benzoyl group improves stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) and other applications requiring selective protection. Its crystalline form ensures high purity and consistent performance in synthetic workflows. N-Benzoyl-L-tyrosine is particularly valuable in studies involving enzyme substrates, receptor binding assays, and the development of tyrosine-based pharmaceuticals. Its well-defined structure facilitates precise control in complex molecular architectures.
N-Benzoyl-L-tyrosine structure
N-Benzoyl-L-tyrosine structure
Product Name:N-Benzoyl-L-tyrosine
CAS No:2566-23-6
MF:C16H15NO4
MW:285.2946
MDL:MFCD01321140
CID:258580
PubChem ID:87564797
Update Time:2025-10-30

N-Benzoyl-L-tyrosine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoic acid
    • N-Benzoyl-L-tyrosine
    • (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid
    • L-Tyrosine, N-benzoyl-
    • benzoyltyrosine
    • L-Tyrosine,N-benzoyl
    • N-Benzoyl-DL-tyrosine
    • N-Benzoyl-L-tyrosin
    • N-Benzoyltyrosine
    • Bz-Tyr-OH
    • Bz-L-Tyr-OH
    • PubChem12077
    • AX8143411
    • V1427
    • A817957
    • 566B236
    • DB-209930
    • (2S)-3-(4-hydroxyphenyl)-2-(phenylformamido)propanoic acid
    • T70667
    • DTXSID60180357
    • CHEMBL22581
    • AS-68096
    • SCHEMBL3404637
    • B1911
    • CHEBI:90091
    • CAA56623
    • AKOS010366352
    • MFCD01321140
    • DTXCID70102848
    • KUUUDPTUEOKITK-AWEZNQCLSA-N
    • Q27162305
    • benzoyl-l-tyrosine
    • CS-0063510
    • HY-114600
    • (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoicacid
    • 2566-23-6
    • MDL: MFCD01321140
    • Inchi: 1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1
    • InChI Key: KUUUDPTUEOKITK-AWEZNQCLSA-N
    • SMILES: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

Computed Properties

  • Exact Mass: 285.10000
  • Monoisotopic Mass: 285.100108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1
  • Topological Polar Surface Area: 86.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1738 (rough estimate)
  • Melting Point: 163.0 to 167.0 deg-C
  • Boiling Point: 427.73°C (rough estimate)
  • Flash Point: 315.6°C
  • Refractive Index: -77.5 ° (C=1, DMF)
  • PSA: 86.63000
  • LogP: 2.20880
  • Solubility: Not available

N-Benzoyl-L-tyrosine Security Information

N-Benzoyl-L-tyrosine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Benzoyl-L-tyrosine Pricemore >>

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N-Benzoyl-L-tyrosine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2566-23-6)N-Benzoyl-L-tyrosine
Order Number:A817957
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):400.0
Email:sales@amadischem.com

N-Benzoyl-L-tyrosine Related Literature

Additional information on N-Benzoyl-L-tyrosine

Professional Introduction to N-Benzoyl-L-tyrosine (CAS No. 2566-23-6)

N-Benzoyl-L-tyrosine, a compound with the chemical identifier CAS No. 2566-23-6, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, derived from the amino acid L-tyrosine, has garnered considerable attention due to its versatile applications in medicinal chemistry and biotechnology. The introduction of a benzoyl group at the amino position of tyrosine not only modifies its physical and chemical properties but also opens up a myriad of possibilities for its use in drug development and biochemical research.

The structure of N-Benzoyl-L-tyrosine consists of a phenyl ring attached to a carbonyl group, an amine group, and a side chain containing both an aromatic ring and an hydroxyl group. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules. The benzoyl substitution enhances the compound's solubility in organic solvents while maintaining its stability under various conditions, which is crucial for its application in synthetic protocols.

In recent years, N-Benzoyl-L-tyrosine has been extensively studied for its potential role in the development of novel therapeutic agents. One of the most compelling areas of research involves its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous physiological processes, including signal transduction, DNA replication, and inflammation. By inhibiting specific proteases, N-Benzoyl-L-tyrosine-based compounds have shown promise in treating conditions such as cancer, infectious diseases, and autoimmune disorders.

Recent advancements in computational chemistry have further highlighted the significance of N-Benzoyl-L-tyrosine in drug design. Molecular modeling studies have demonstrated that the benzoyl group can effectively interact with target proteins through hydrophobic and hydrogen bonding interactions. This has led to the development of highly specific inhibitors with improved pharmacokinetic profiles. For instance, researchers have successfully utilized N-Benzoyl-L-tyrosine derivatives to develop inhibitors targeting matrix metalloproteinases (MMPs), which are overexpressed in various cancer types.

Another area where N-Benzoyl-L-tyrosine has made significant contributions is in the field of peptide mimetics. Peptides are short chains of amino acids that play crucial roles in biological processes. However, their susceptibility to enzymatic degradation limits their therapeutic applications. N-Benzoyl-L-tyrosine-based peptidomimetics offer a solution by providing stable analogs that mimic peptide functions without being susceptible to degradation. These mimetics have been explored for their potential in treating neurological disorders, such as Alzheimer's disease, where peptide-based therapies have shown considerable promise.

The compound's utility extends beyond pharmaceutical applications; it also finds use in biochemical research as a tool for studying enzyme mechanisms and protein interactions. The benzoyl group serves as an anchor point for various chemical modifications, allowing researchers to probe specific aspects of protein function. For example, fluorescence labeling strategies employing N-Benzoyl-L-tyrosine derivatives have been used to visualize protein-protein interactions in live cells, providing insights into complex biological pathways.

In conclusion, N-Benzoyl-L-tyrosine (CAS No. 2566-23-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly protease inhibitors and peptide mimetics. The ongoing research into its applications continues to uncover new possibilities for its use in treating various diseases and advancing our understanding of biological processes at the molecular level.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2566-23-6)N-Benzoyl-L-tyrosine
A817957
Purity:99%
Quantity:25g
Price ($):400.0
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